molecular formula C48H30O23 B15138250 2,7

2,7"-Phloroglucinol-6,6'-bieckol

Cat. No.: B15138250
M. Wt: 974.7 g/mol
InChI Key: OMULTTBRRIGHKV-UHFFFAOYSA-N
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Description

2,7-Phloroglucinol-6,6’-bieckol is a phlorotannin compound derived from the brown algae Ecklonia cava. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Phlorotannins are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anti-diabetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phloroglucinol-6,6’-bieckol typically involves the extraction of phlorotannins from Ecklonia cava. The extraction process includes solvent extraction, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of 2,7-Phloroglucinol-6,6’-bieckol involves large-scale extraction from Ecklonia cava. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification through chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,7-Phloroglucinol-6,6’-bieckol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2,7-Phloroglucinol-6,6’-bieckol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Phloroglucinol-6,6’-bieckol involves several molecular targets and pathways:

Comparison with Similar Compounds

2,7-Phloroglucinol-6,6’-bieckol is unique among phlorotannins due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C48H30O23

Molecular Weight

974.7 g/mol

IUPAC Name

4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol

InChI

InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H

InChI Key

OMULTTBRRIGHKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O

Origin of Product

United States

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